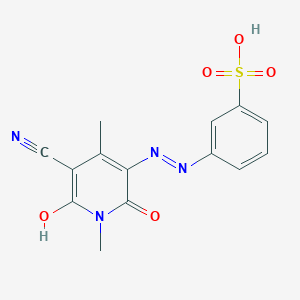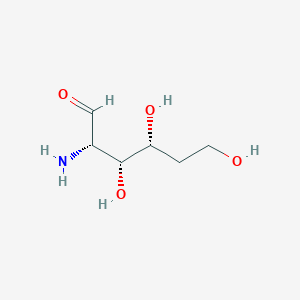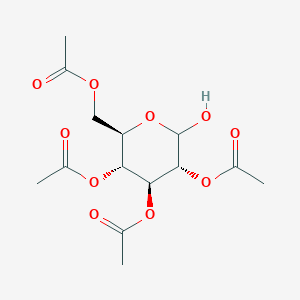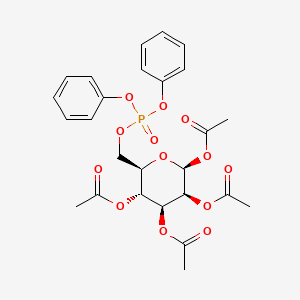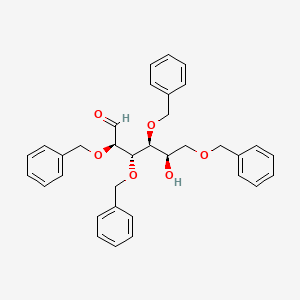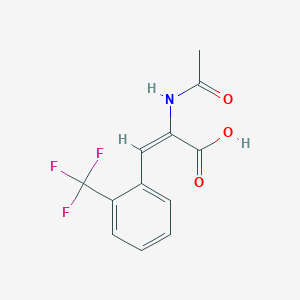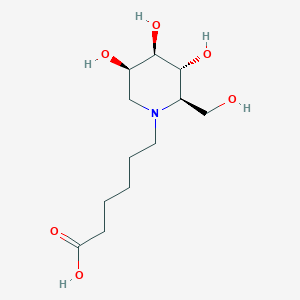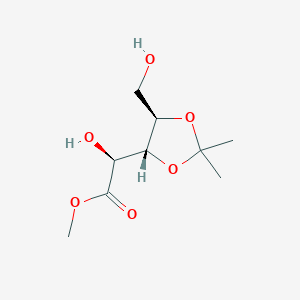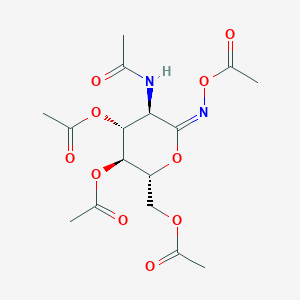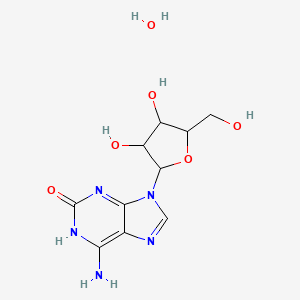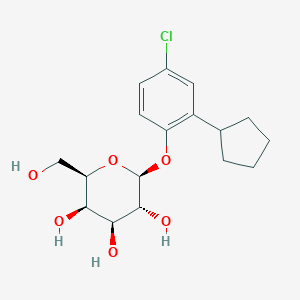
Petromizonol-3,7,12,21-tetrasulfato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Petromyzonol-3,7,12,21-tetrasulfate is a bile salt derivative isolated from the sea lamprey (Petromyzon marinus) ammocoete (larval form). It is a complex organic compound with the chemical formula C24H38K4O16S4 and a molecular weight of 867.21 g/mol . This compound is primarily used in research to study the biochemical characteristics of bile salts and related compounds.
Aplicaciones Científicas De Investigación
Petromyzonol-3,7,12,21-tetrasulfate has several scientific research applications:
Chemistry: Used to study the properties and reactions of bile salts and their derivatives.
Biology: Helps in understanding the role of bile salts in biological systems, particularly in the metabolism of lipids.
Medicine: Investigated for its potential therapeutic effects and its role in drug delivery systems.
Industry: Used in the development of biochemical assays and analytical techniques.
Análisis Bioquímico
Biochemical Properties
Petromyzonol-3,7,12,21-tetrasulfate plays a significant role in biochemical reactions, particularly those involving bile salts. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to study the biochemical characteristics of compounds containing the alocholic acid ring nucleus . The nature of these interactions often involves binding to specific sites on enzymes or proteins, thereby influencing their activity and function.
Cellular Effects
Petromyzonol-3,7,12,21-tetrasulfate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can affect cell signaling pathways by interacting with specific receptors or signaling molecules.
Molecular Mechanism
The molecular mechanism of Petromyzonol-3,7,12,21-tetrasulfate involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzymes, altering their activity and thus influencing various biochemical pathways . Additionally, it may interact with transcription factors, leading to changes in gene expression that affect cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Petromyzonol-3,7,12,21-tetrasulfate can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that Petromyzonol-3,7,12,21-tetrasulfate is relatively stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term studies have also indicated that it can have sustained effects on cellular function, particularly in in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of Petromyzonol-3,7,12,21-tetrasulfate vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, Petromyzonol-3,7,12,21-tetrasulfate may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
Petromyzonol-3,7,12,21-tetrasulfate is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For example, it may enhance or inhibit the activity of enzymes responsible for bile acid metabolism, thereby affecting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, Petromyzonol-3,7,12,21-tetrasulfate is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For instance, it may be transported by bile salt transporters, facilitating its movement across cellular membranes and into specific tissues.
Subcellular Localization
The subcellular localization of Petromyzonol-3,7,12,21-tetrasulfate is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects on cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Petromyzonol-3,7,12,21-tetrasulfate involves the sulfation of petromyzonol, a bile alcohol. The process typically includes the following steps:
Sulfation Reaction: Petromyzonol is reacted with sulfur trioxide-pyridine complex in anhydrous conditions to introduce sulfate groups at the 3, 7, 12, and 21 positions.
Purification: The crude product is purified using chromatographic techniques to obtain pure Petromyzonol-3,7,12,21-tetrasulfate.
Industrial Production Methods
the general approach involves large-scale sulfation reactions followed by purification processes similar to those used in laboratory synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Petromyzonol-3,7,12,21-tetrasulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfate groups back to hydroxyl groups.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Petromyzonol with hydroxyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of Petromyzonol-3,7,12,21-tetrasulfate involves its interaction with bile salt receptors and transporters in biological systems. It binds to specific receptors, influencing the metabolism and transport of lipids. The sulfate groups enhance its solubility and facilitate its interaction with biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
Cholic acid: A primary bile acid with similar structural features but lacks sulfate groups.
Deoxycholic acid: Another bile acid with fewer hydroxyl groups and no sulfate groups.
Taurocholic acid: A bile acid conjugated with taurine, differing in its functional groups.
Uniqueness
Petromyzonol-3,7,12,21-tetrasulfate is unique due to its multiple sulfate groups, which confer distinct chemical and biological properties. These sulfate groups enhance its solubility and reactivity, making it a valuable compound for research in various fields .
Propiedades
InChI |
InChI=1S/C24H42O16S4.K/c1-14(5-4-10-37-41(25,26)27)17-6-7-18-22-19(13-21(24(17,18)3)40-44(34,35)36)23(2)9-8-16(38-42(28,29)30)11-15(23)12-20(22)39-43(31,32)33;/h14-22H,4-13H2,1-3H3,(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);/t14-,15-,16-,17-,18+,19+,20-,21+,22+,23+,24-;/m1./s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURXMTWIRFTOAA-HSJYDADISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCOS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)OS(=O)(=O)O)OS(=O)(=O)O)C.[K] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCOS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)OS(=O)(=O)O)OS(=O)(=O)O)C.[K] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42KO16S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
753.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384342-62-5 |
Source


|
| Record name | Cholane-3,7,12,24-tetrol, tetrakis(hydrogen sulfate), tetrapotassium salt, (3α,5α,7α,12α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=384342-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

